4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
This compound features a 4-bromobenzamide group linked to a phenyl ring substituted at the 3-position with a 2-methyl-4-oxo-3,4-dihydroquinazoline moiety. The quinazolinone core contributes to hydrogen-bonding interactions, while the bromine atom enhances molecular weight and influences electronic properties.
Properties
IUPAC Name |
4-bromo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQXURJXFFMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the brominated benzamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the benzamide moiety.
Scientific Research Applications
Biological Activities
Research indicates that 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibits significant biological activity, particularly in the following areas:
Anticancer Properties
The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies suggest that it interacts with molecular targets such as kinases and other enzymes critical for cell growth .
Enzyme Inhibition
The mechanism of action involves forming strong hydrogen bonds with active sites of enzymes, leading to their inhibition. This property is particularly relevant in cancer therapy and other disease treatments where enzyme regulation is crucial .
Antimicrobial Activity
Similar compounds within the quinazolinone class have demonstrated antimicrobial properties, suggesting that 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide may also possess such activities .
Case Studies and Research Findings
Several studies have focused on the biological effects and therapeutic potential of this compound:
- Anticancer Activity Study : A study demonstrated that 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide significantly inhibited the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation .
- Enzyme Inhibition Research : Research findings indicated that the compound effectively inhibited COX enzymes, which are crucial in inflammation and cancer pathways. The inhibition was quantified through various assays, showing promising results for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
4-Bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a brominated benzamide and a quinazolinone moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is , with a molecular weight of approximately 396.27 g/mol. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₅BrN₂O |
| Molecular Weight | 396.27 g/mol |
| Structural Features | Brominated benzamide, quinazolinone moiety |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets such as kinases and other critical proteins involved in cell growth and proliferation. The bromine substituent enhances the compound's interaction with various biological targets, potentially leading to significant therapeutic effects.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes that are crucial for cancer cell proliferation, suggesting its potential as an anticancer agent.
- Quorum Sensing Inhibition : It has also been reported to inhibit quorum-sensing receptors in certain bacterial species, which may reduce their virulence and pathogenicity .
Anticancer Properties
Research indicates that 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibits significant anticancer activity:
- In vitro Studies : The compound has demonstrated efficacy against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. For instance, studies have shown that it inhibits cell growth in NSCLC lines with FGFR1 amplification .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties, particularly through its interaction with bacterial quorum-sensing mechanisms:
- Quorum Sensing Disruption : By inhibiting receptors like QscR in Pseudomonas aeruginosa, the compound may disrupt bacterial communication and reduce virulence .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and derivatives:
- Synthesis and Evaluation : A study synthesized various benzamide derivatives, including those similar to 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, assessing their enzyme inhibition capabilities and anticancer properties .
- Antiviral Studies : Although primarily focused on anticancer activity, some derivatives have shown antiviral potential against strains like EV71 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, and how can reaction yields be optimized?
- Methodology :
-
Step 1 : Start with a nucleophilic substitution reaction between 3-aminophenyl quinazolinone derivatives and activated bromobenzamide intermediates. Use reflux conditions (e.g., ethanol or acetonitrile) with catalytic glacial acetic acid to enhance reactivity .
-
Step 2 : Optimize yields by adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of quinazolinone to benzamide) and reaction duration (4–8 hours under reflux).
-
Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Monitor purity using HPLC or TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol, 6h reflux | 68 | 95 | |
| Acetonitrile, 8h | 72 | 98 |
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for bromine (δ ~7.2–7.5 ppm for aromatic protons) and quinazolinone carbonyl (δ ~165–170 ppm).
- IR : Identify characteristic bands (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z ~450–460 (exact mass depends on isotopic Br pattern) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in biochemical activity data (e.g., IC₅₀ variability across assays)?
- Methodology :
-
Step 1 : Validate assay conditions (e.g., pH, temperature, buffer composition) using positive controls (e.g., known kinase inhibitors for quinazolinone derivatives).
-
Step 2 : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
-
Step 3 : Use computational docking (AutoDock Vina) to compare binding modes in target enzymes (e.g., tyrosine kinases) and rule out off-target effects .
- Data Table :
| Assay System | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| Kinase A | 0.45 | HEK293 | |
| Kinase B | 1.2 | HeLa |
Q. How can X-ray crystallography and DFT calculations elucidate the compound’s binding interactions with biological targets?
- Methodology :
- X-ray Crystallography : Grow single crystals via vapor diffusion (methanol/water, 4°C). Resolve structure at 1.8–2.0 Å resolution (monoclinic P21/n space group). Analyze hydrogen bonds between the quinazolinone carbonyl and kinase active sites .
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model electrostatic potential surfaces and predict reactive sites for derivatization .
Specialized Methodological Considerations
Q. What are the best practices for evaluating environmental stability and degradation pathways of this compound?
- Methodology :
- Hydrolysis Studies : Incubate in pH 7.4 PBS buffer at 37°C for 48h. Monitor degradation via LC-MS; identify products (e.g., debrominated derivatives or hydroxylated quinazolinones).
- Photolysis : Expose to UV light (254 nm) in aqueous acetonitrile. Use ESI-MS to detect radical intermediates .
Q. How should researchers design toxicity studies to balance in vitro efficacy and safety profiles?
- Methodology :
- In Vitro Cytotoxicity : Test against primary human hepatocytes (LD₅₀ > 50 µM for acceptable safety).
- hERG Assay : Use patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 10 µM preferred) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
